molecular formula C19H17FN4O2 B2567344 (2-Fluorophenyl)(4-(6-(furan-2-yl)pyridazin-3-yl)piperazin-1-yl)methanone CAS No. 923151-41-1

(2-Fluorophenyl)(4-(6-(furan-2-yl)pyridazin-3-yl)piperazin-1-yl)methanone

Número de catálogo: B2567344
Número CAS: 923151-41-1
Peso molecular: 352.369
Clave InChI: JGCUDLWKIPFVBH-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

(2-Fluorophenyl)(4-(6-(furan-2-yl)pyridazin-3-yl)piperazin-1-yl)methanone is a heterocyclic compound featuring a piperazine core linked to a 2-fluorophenyl methanone group and a pyridazine ring substituted with a furan-2-yl moiety. This structure combines aromatic, heterocyclic, and electron-withdrawing elements, making it a candidate for targeting biological systems such as ion channels or G-protein-coupled receptors (GPCRs). The furan and pyridazine rings contribute to π-π stacking interactions, while the 2-fluorophenyl group enhances metabolic stability and lipophilicity .

Propiedades

IUPAC Name

(2-fluorophenyl)-[4-[6-(furan-2-yl)pyridazin-3-yl]piperazin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17FN4O2/c20-15-5-2-1-4-14(15)19(25)24-11-9-23(10-12-24)18-8-7-16(21-22-18)17-6-3-13-26-17/h1-8,13H,9-12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JGCUDLWKIPFVBH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=NN=C(C=C2)C3=CC=CO3)C(=O)C4=CC=CC=C4F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17FN4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

352.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of (2-Fluorophenyl)(4-(6-(furan-2-yl)pyridazin-3-yl)piperazin-1-yl)methanone typically involves multi-step organic reactions. One common approach includes the following steps:

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated synthesis equipment and stringent reaction condition controls to scale up the production process efficiently.

Análisis De Reacciones Químicas

Types of Reactions

(2-Fluorophenyl)(4-(6-(furan-2-yl)pyridazin-3-yl)piperazin-1-yl)methanone can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Electrophilic aromatic substitution reactions often use reagents like halogens (Cl2, Br2) and nitrating agents (HNO3).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring may yield furan-2,3-dione derivatives, while reduction of the pyridazinone core may produce dihydropyridazinone derivatives .

Mecanismo De Acción

The mechanism of action of (2-Fluorophenyl)(4-(6-(furan-2-yl)pyridazin-3-yl)piperazin-1-yl)methanone involves its interaction with specific molecular targets:

Comparación Con Compuestos Similares

a. BAY 1000493

  • Structure: (4-{[2-(4-bromophenyl)imidazo[1,2-a]pyridin-3-yl]methyl}piperazin-1-yl)(2-fluorophenyl)methanone
  • Key Differences :
    • Replaces the pyridazine-furan moiety with an imidazo[1,2-a]pyridine ring substituted with a 4-bromophenyl group.
    • Contains a methylene bridge between the imidazopyridine and piperazine.
  • Pharmacological Profile :
    • Binds to the intracellular vestibule of TASK-1 (K2P3.1) potassium channels by inducing closure of the cytoplasmic X-gate, a mechanism distinct from traditional pore blockers .
    • Higher potency (IC₅₀ < 100 nM) compared to pyridazine-based analogues due to enhanced hydrophobic interactions with the X-gate .

b. 4-(4-Aminophenyl)piperazin-1-ylmethanone

  • Structure: Features a furan-2-yl group directly attached to the piperazine-methanone core, with a 4-aminophenyl substituent.
  • The 4-aminophenyl group introduces hydrogen-bonding capability.
  • Synthesis : Synthesized via nucleophilic aromatic substitution followed by nitro group reduction, a simpler route compared to the multi-step synthesis of pyridazine-containing analogues .
  • Activity : Demonstrates moderate inhibition of bacterial growth (MIC ~50 µM), suggesting reduced target affinity compared to pyridazine derivatives .

c. (2-Chloro-6-fluorophenyl)[4-(6-propoxy-3-pyridazinyl)-1-piperazinyl]methanone

  • Structure : Substitutes the 2-fluorophenyl group with 2-chloro-6-fluorophenyl and replaces furan-2-yl with a 6-propoxy group on pyridazine.
  • Key Differences :
    • Chlorine at the ortho position increases steric bulk and electron-withdrawing effects.
    • Propoxy group enhances solubility but reduces membrane permeability.
  • Physicochemical Properties :
    • Molecular weight: 407.85 g/mol vs. 393.39 g/mol for the target compound.
    • LogP: ~2.8 (higher lipophilicity due to chlorine) .

Functional Analogues with Heterocyclic Variations

a. Thiophen-2-yl Derivatives

  • Example: Thiophen-2-yl(4-(4-(trifluoromethyl)phenyl)piperazin-1-yl)methanone.
  • Key Differences :
    • Replaces furan-2-yl with thiophen-2-yl, altering electronic properties (sulfur vs. oxygen).
    • The trifluoromethyl group increases electronegativity and metabolic resistance.
  • Activity : Shows enhanced GPCR antagonism (e.g., 5-HT₂A receptors) due to sulfur’s polarizability .

b. Imidazo[1,2-a]pyridine Derivatives

  • Example: BAY 2341237 (4-{[2-(4-chlorophenyl)imidazo[1,2-a]pyridin-3-yl]methyl}piperazin-1-yl)[6-(trifluoromethoxy)pyridin-2-yl]methanone.
  • Key Differences :
    • Trifluoromethoxy-pyridine substituent improves selectivity for TASK-3 over TASK-1 channels.
    • Chlorophenyl group enhances binding pocket complementarity.
  • Mechanism : Traps inhibitors in the vestibule via X-gate closure, similar to BAY 1000493 but with broader channel subtype activity .

Comparative Data Tables

Table 1: Structural and Pharmacological Comparison

Compound Core Structure Key Substituents Target (IC₅₀/Ki) LogP Reference
Target Compound Piperazine-pyridazine-furan 2-Fluorophenyl, furan-2-yl TASK-1 (~200 nM)* ~2.5
BAY 1000493 Piperazine-imidazopyridine 4-Bromophenyl, 2-fluorophenyl TASK-1 (<100 nM) ~3.2
[4-(4-Aminophenyl)piperazinyl]-furan Piperazine-furan 4-Aminophenyl Bacterial growth (50 µM) ~1.8
Thiophen-2-yl analogue Piperazine-thiophene 4-(Trifluoromethyl)phenyl 5-HT₂A (Ki = 15 nM) ~3.0

*Predicted based on structural homology.

Table 2: Binding Mechanisms

Compound Binding Site Mechanism Structural Insight
Target Compound TASK-1 vestibule Partial X-gate stabilization Pyridazine-furan aligns with M2/M3 helices
BAY 1000493 TASK-1 vestibule Full X-gate closure Imidazopyridine induces steric occlusion
BAY 2341237 TASK-1/TASK-3 vestibule Dual X-gate and selectivity filter Trifluoromethoxy group occupies hydrophobic pockets

Critical Analysis of Structural Motifs

  • Furan vs. Thiophene : Furan’s oxygen atom offers weaker electron-donating effects but better metabolic stability than thiophene’s sulfur .
  • Pyridazine vs. Imidazopyridine : Pyridazine’s nitrogen orientation limits π-stacking but allows flexible binding, whereas imidazopyridine’s fused ring system enhances rigidity and potency .

Actividad Biológica

The compound (2-Fluorophenyl)(4-(6-(furan-2-yl)pyridazin-3-yl)piperazin-1-yl)methanone , also known as N-(2-fluorophenyl)-4-[6-(furan-2-yl)pyridazin-3-yl]piperazine-1-carboxamide, is a complex organic molecule that has garnered attention in medicinal chemistry due to its potential pharmacological properties. This article delves into its biological activity, focusing on synthesis, mechanisms of action, and relevant case studies.

Structural Characteristics

The compound features a unique structure that includes:

  • Fluorophenyl group : Enhances stability and bioavailability.
  • Furan ring : Contributes to reactivity.
  • Pyridazinyl group : Imparts versatility in chemical synthesis.
  • Piperazine ring : Often associated with various pharmacological activities.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions. A common synthetic route includes:

  • Formation of the Pyridazinyl Intermediate : Synthesized via the reaction of hydrazine with a suitable dicarbonyl compound under reflux conditions.
  • Coupling with Furan Ring : Achieved through palladium-catalyzed cross-coupling reactions.
  • Introduction of the Fluorophenyl Group : Accomplished via nucleophilic aromatic substitution.
  • Formation of the Piperazine Ring : Finalizes the compound structure through cyclization processes.

Anticancer Activity

Research indicates that derivatives of this compound exhibit significant anticancer properties. For instance, one study demonstrated that related compounds accelerated apoptosis in MCF cell lines and suppressed tumor growth in animal models .

CompoundIC50 (μM)Target
Drug 125.72 ± 3.95MCF cell line
Drug 245.2 ± 13.0U87 glioblastoma

Enzyme Inhibition

The compound has been evaluated for its inhibitory effects on monoamine oxidase (MAO) enzymes, which are critical in neurochemistry. Specific derivatives have shown potent inhibition:

  • T6 was identified as a selective MAO-B inhibitor with an IC50 value of 0.013μM0.013\,\mu M, indicating strong potential for treating neurodegenerative disorders .

The biological activity is primarily attributed to the compound's interaction with specific molecular targets, such as enzymes and receptors involved in cellular signaling pathways. The exact mechanisms depend on the context of use but generally involve modulation of neurotransmitter levels or inhibition of tumor growth pathways.

Case Studies

  • In Vitro Studies : A recent study highlighted that T6 and T3 demonstrated selective inhibition of MAO-B, with T6 being less toxic to healthy fibroblast cells compared to T3 .
  • Animal Models : In vivo experiments showed that related compounds effectively reduced tumor size in mice, suggesting potential for therapeutic applications in oncology .

Q & A

What are the common synthetic routes for synthesizing (2-Fluorophenyl)(4-(6-(furan-2-yl)pyridazin-3-yl)piperazin-1-yl)methanone?

Level: Basic
Methodological Answer:
The synthesis typically involves modular coupling of three key components: the 2-fluorophenyl carbonyl group, the piperazine ring, and the pyridazine-furan moiety.

  • Step 1: Functionalization of the piperazine ring via nucleophilic substitution or Buchwald-Hartwig coupling to attach the pyridazine-furan unit. Reaction conditions (e.g., DMF as solvent, 60–80°C) and catalysts (e.g., Pd for cross-coupling) are critical .
  • Step 2: Introduction of the 2-fluorophenyl group via amide bond formation or Friedel-Crafts acylation. Anhydrous conditions and Lewis acids (e.g., AlCl₃) may be required .
  • Step 3: Purification using column chromatography or recrystallization to achieve >95% purity. Monitoring via TLC and NMR ensures intermediate integrity .

How is the structural integrity of this compound validated experimentally?

Level: Basic
Methodological Answer:
A combination of spectroscopic and crystallographic techniques is used:

  • NMR Spectroscopy: ¹H/¹³C NMR confirms the presence of the fluorophenyl (δ ~7.2–7.8 ppm), piperazine (δ ~2.5–3.5 ppm), and pyridazine-furan protons (δ ~6.5–8.5 ppm) .
  • X-ray Crystallography: Resolves bond angles and spatial arrangement. For example, piperazine rings in similar compounds show chair conformations with bond lengths of ~1.5 Å .
  • Mass Spectrometry: High-resolution MS (HRMS) validates the molecular formula (C₂₁H₁₈FN₅O₂) with an error margin <2 ppm .

What strategies optimize reaction yields during pyridazine-furan coupling?

Level: Advanced
Methodological Answer:
Key variables include solvent polarity, temperature, and catalyst selection:

  • Solvent: Polar aprotic solvents (e.g., DMF, DCM) enhance nucleophilicity of the pyridazine nitrogen, improving coupling efficiency .
  • Catalysts: Palladium-based catalysts (e.g., Pd(OAc)₂) with ligands like XPhos facilitate cross-coupling at 70–90°C, reducing side products .
  • Workflow: Real-time monitoring via FT-IR or HPLC ensures reaction progression. For example, disappearance of the pyridazine C-Cl stretch (~750 cm⁻¹) indicates completion .

How can contradictory biological activity data for fluorophenyl-piperazine derivatives be resolved?

Level: Advanced
Methodological Answer:
Discrepancies often arise from assay conditions or structural impurities:

  • Assay Validation: Standardize protocols (e.g., cell line viability assays with controls for solvent interference). For example, conflicting cytotoxicity data may stem from varying IC₅₀ measurement methods .
  • Structural Confirmation: Use 2D-NMR (e.g., NOESY) to rule out regioisomers. In one study, misassignment of a furan substituent led to overstated activity .
  • Dose-Response Repetition: Perform triplicate experiments with orthogonal assays (e.g., fluorescence-based vs. colorimetric) to confirm dose-dependent trends .

What computational approaches predict the SAR of this compound for target binding?

Level: Advanced
Methodological Answer:
Structure-activity relationship (SAR) studies leverage:

  • Molecular Docking: Software like AutoDock Vina models interactions with receptors (e.g., serotonin 5-HT₂A). The fluorophenyl group’s electronegativity enhances π-stacking in hydrophobic pockets .
  • MD Simulations: Assess binding stability over 100 ns trajectories. For example, piperazine flexibility in aqueous environments (~2.5 Å RMSD) correlates with bioavailability .
  • QSAR Modeling: Hammett constants (σ) for substituents (e.g., furan’s σ = +0.02) predict electronic effects on potency. Validate with in vitro IC₅₀ data .

How are reaction byproducts minimized during piperazine ring functionalization?

Level: Advanced
Methodological Answer:
Byproduct formation (e.g., N-alkylation vs. N-acylation) is mitigated via:

  • Protecting Groups: Boc protection of piperazine nitrogen prevents unwanted alkylation. Deprotection with TFA ensures clean yields .
  • Stoichiometry Control: Limiting acyl chloride reagents to 1.1 equivalents reduces diacylated byproducts. Excess reagent quenched with aqueous NaHCO₃ .
  • Temperature Gradients: Slow heating (2°C/min) during coupling avoids exothermic side reactions. For example, maintaining <50°C prevents furan ring oxidation .

What analytical methods quantify trace impurities in synthesized batches?

Level: Advanced
Methodological Answer:

  • HPLC-PDA: Reverse-phase C18 columns (5 µm, 250 mm) with UV detection at 254 nm resolve impurities <0.1%. Calibrate with spiked standards .
  • LC-MS/MS: MRM transitions (e.g., m/z 400 → 238 for the parent ion) detect degradation products. Limit of quantification (LOQ) ≤10 ng/mL .
  • Elemental Analysis: Confirm absence of heavy metals (e.g., Pd residues <10 ppm) via ICP-MS, critical for in vivo studies .

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.